molecular formula C5H4ClFN2 B13111680 5-Chloro-4-fluoro-2-methylpyrimidine

5-Chloro-4-fluoro-2-methylpyrimidine

Cat. No.: B13111680
M. Wt: 146.55 g/mol
InChI Key: KNQQFACZECKXSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-4-fluoro-2-methylpyrimidine is a heterocyclic aromatic compound with the molecular formula C5H4ClFN2 It is a derivative of pyrimidine, characterized by the presence of chlorine and fluorine atoms at the 5th and 4th positions, respectively, and a methyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-fluoro-2-methylpyrimidine typically involves the halogenation of pyrimidine derivatives. One common method includes the reaction of 2-methylpyrimidine with chlorine and fluorine sources under controlled conditions. For instance, the chlorination of 2-methylpyrimidine can be achieved using phosphorus oxychloride (POCl3) as a chlorinating agent, followed by fluorination using a fluorinating reagent such as hydrogen fluoride (HF) or a fluorinating salt .

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality. The use of environmentally friendly reagents and solvents is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-fluoro-2-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-4-fluoro-2-methylpyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-4-fluoro-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-4-fluoro-2-methylpyrimidine is unique due to the specific combination of chlorine, fluorine, and methyl substitutions on the pyrimidine ring. This unique substitution pattern imparts distinct chemical properties, such as increased reactivity and specific binding affinities, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C5H4ClFN2

Molecular Weight

146.55 g/mol

IUPAC Name

5-chloro-4-fluoro-2-methylpyrimidine

InChI

InChI=1S/C5H4ClFN2/c1-3-8-2-4(6)5(7)9-3/h2H,1H3

InChI Key

KNQQFACZECKXSU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.